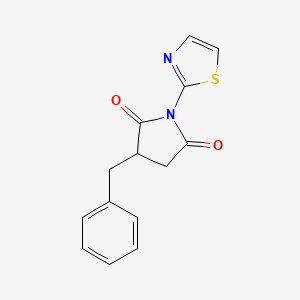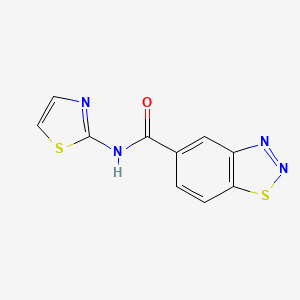
N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarbothioamide
説明
Quinoxalines are heterocyclic compounds characterized by a fused ring structure containing a benzene ring and a pyrazine ring. They are known for their versatile applications in the field of pharmacology due to their unique structural and electronic properties. The synthesis and study of quinoxaline derivatives, such as "N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarbothioamide", are of significant interest for their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves oxidative cyclization reactions. An example related to our compound of interest is the synthesis of organic salts via oxidative cyclization, showcasing a method that could be analogous to producing quinoxaline derivatives. This method features metal-free, mild reaction conditions, and yields high-purity products, highlighting the efficiency and versatility of oxidative cyclization in synthesizing complex heterocyclic compounds (Faizi et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by X-ray crystallography, NMR (nuclear magnetic resonance), and other spectroscopic methods. These techniques provide detailed insights into the compound's geometry, electronic structure, and intermolecular interactions. For instance, structural characterization through NMR and X-ray techniques has been utilized extensively to determine the configurations and conformations of synthesized quinoxaline compounds, aiding in the understanding of their chemical behavior (Jäger et al., 2007).
Chemical Reactions and Properties
Quinoxaline derivatives participate in various chemical reactions, including cycloadditions, which are pivotal for generating novel heterocyclic structures. For example, the 1,3-dipolar cycloaddition of quinoxalinium N-ylide to alkene has been promoted by MnO2, demonstrating a novel approach to synthesizing pyrrolo[1,2-a]quinoxalines. This method underlines the reactivity of quinoxaline derivatives towards forming complex heterocycles with potential biological activities (Zhou et al., 1999).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined through analytical techniques and can influence the compound's behavior in biological systems or chemical reactions. The ionic nature, kinetic stability, and reactivity of these compounds are significant for understanding their interactions and functionalities in various chemical contexts (Faizi et al., 2018).
特性
IUPAC Name |
N-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6S/c36-29(35-17-14-21(19-35)20-8-2-1-3-9-20)32-22-12-13-23-26(18-22)34-28(25-11-5-7-16-31-25)27(33-23)24-10-4-6-15-30-24/h1-13,15-16,18,21H,14,17,19H2,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTISRBWQJRWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=S)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=N5)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-chlorophenyl)-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B4008787.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide](/img/structure/B4008794.png)
![ethyl 4-({[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4008802.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4008814.png)
![1-({2-[2-(4-tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)pyrrolidine](/img/structure/B4008822.png)
![N-isopropyl-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4008828.png)
![1-(2,3-dichlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4008837.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4008848.png)

![5-phenyl-3,4,5-triazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,9-diene](/img/structure/B4008853.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4008866.png)